molecular formula C10H9ClN2O2 B2829159 2-Methylquinazoline-4-carboxylic acid hydrochloride CAS No. 2171956-33-3

2-Methylquinazoline-4-carboxylic acid hydrochloride

Cat. No.: B2829159
CAS No.: 2171956-33-3
M. Wt: 224.64
InChI Key: CSAAAVZDOIZAHF-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

2-Methylquinazoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylquinazoline-4-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, it is used in the pharmaceutical industry for drug development and testing .

Mechanism of Action

Comparison with Similar Compounds

2-Methylquinazoline-4-carboxylic acid hydrochloride can be compared to other quinazoline derivatives such as 2-styrylquinoline-4-carboxylic acids. These compounds share similar structural features but differ in their biological activities and applications . For instance, 2-styrylquinoline-4-carboxylic acids have been studied for their anti-inflammatory and analgesic properties . The unique structural modifications in this compound contribute to its distinct pharmacological profile.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study in medicinal chemistry and related disciplines.

Properties

IUPAC Name

2-methylquinazoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14;/h2-5H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAAAVZDOIZAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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